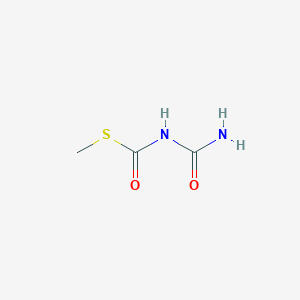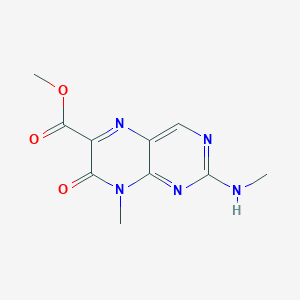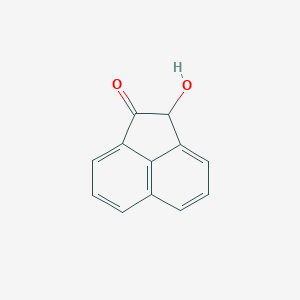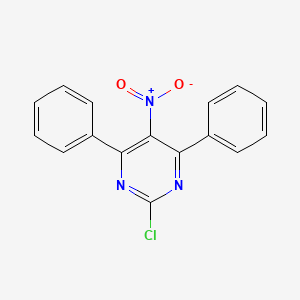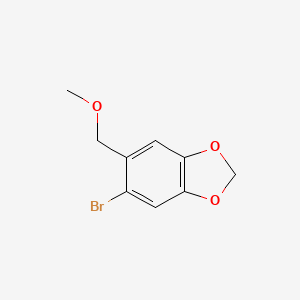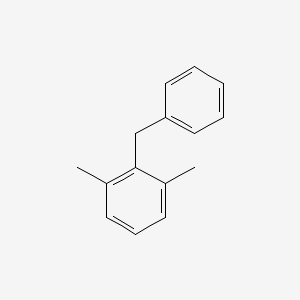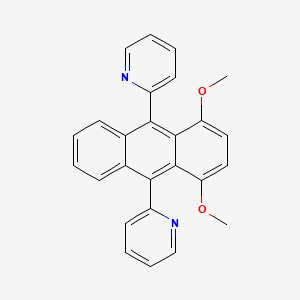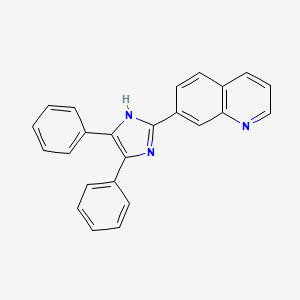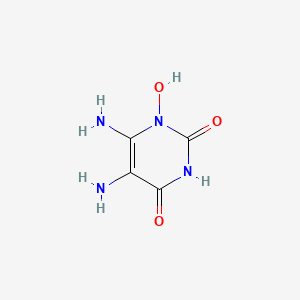
4-Oxo-4-sulfanylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-sulfanylbut-2-enoic acid is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both a ketone and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-sulfanylbut-2-enoic acid can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-4-sulfanylbut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both the ketone and thiol groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group yields sulfonic acids, while reduction of the ketone group results in alcohols.
Applications De Recherche Scientifique
4-Oxo-4-sulfanylbut-2-enoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-oxo-4-sulfanylbut-2-enoic acid exerts its effects involves its high reactivity, particularly the thiol and ketone groups. These functional groups can interact with various molecular targets and pathways, leading to diverse biological activities. For instance, the thiol group can form disulfide bonds with proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
4-Oxo-2-butenoic acid: Lacks the thiol group, making it less reactive in certain contexts.
4-Oxo-4-(arylamino)but-2-enoic acid: Contains an arylamino group instead of a thiol, leading to different reactivity and applications.
2-Hydroxy-4-(3’-oxo-3’H-benzofuran-2’-yliden)but-2-enoic acid: Features a benzofuran ring, which imparts unique properties.
Uniqueness: 4-Oxo-4-sulfanylbut-2-enoic acid’s uniqueness lies in its combination of a ketone and a thiol group, which provides a broad range of reactivity and applications not seen in similar compounds.
Propriétés
Numéro CAS |
34039-24-2 |
|---|---|
Formule moléculaire |
C4H4O3S |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
4-oxo-4-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C4H4O3S/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) |
Clé InChI |
AOVANCZEIHNIHL-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


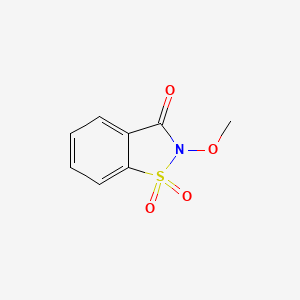
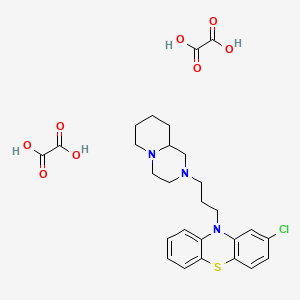
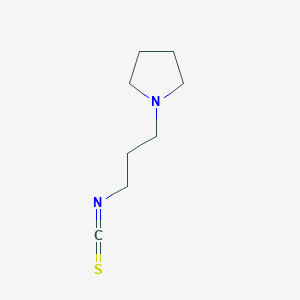
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
